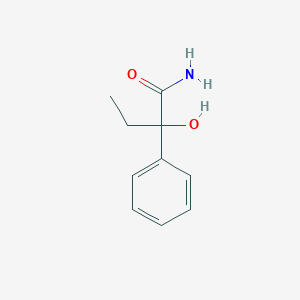
2-Hydroxy-2-phenylbutyramide
説明
2-Hydroxy-2-phenylbutyramide, also known as phenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first developed in the Soviet Union in the 1960s and has since been used as a nootropic and anxiolytic agent. Phenibut has gained popularity in recent years due to its reported cognitive and mood-enhancing effects.
作用機序
Phenibut works by binding to GABA receptors in the brain, which results in an increase in GABA levels. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, 2-Hydroxy-2-phenylbutyramide produces a calming effect and reduces anxiety. Phenibut also stimulates dopamine receptors, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects
Phenibut has been shown to increase cerebral blood flow and oxygenation, which may contribute to its cognitive-enhancing effects. It has also been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory. In addition, 2-Hydroxy-2-phenylbutyramide has been shown to reduce cortisol levels, a hormone associated with stress.
実験室実験の利点と制限
Phenibut has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. Phenibut is also relatively safe and has a low potential for abuse. However, 2-Hydroxy-2-phenylbutyramide has several limitations for use in lab experiments. It has a narrow therapeutic window, which makes dosing difficult. Phenibut can also cause sedation and dizziness, which may interfere with experimental results.
将来の方向性
There are several future directions for research on 2-Hydroxy-2-phenylbutyramide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of 2-Hydroxy-2-phenylbutyramide's potential use in the treatment of other neurological disorders, such as depression and Parkinson's disease. Finally, more research is needed to fully understand the long-term effects of 2-Hydroxy-2-phenylbutyramide use and its potential for abuse.
Conclusion
In conclusion, 2-Hydroxy-2-phenylbutyramide is a nootropic and anxiolytic agent that has gained popularity in recent years due to its reported cognitive and mood-enhancing effects. Phenibut works by binding to GABA receptors in the brain, which results in an increase in GABA levels. Phenibut has several advantages for use in lab experiments, but also has several limitations. There are several future directions for research on 2-Hydroxy-2-phenylbutyramide, including the development of new analogs and investigation of its potential use in the treatment of other neurological disorders.
科学的研究の応用
Phenibut has been extensively studied for its anxiolytic and nootropic effects. It has been shown to improve cognitive function, reduce anxiety, and improve sleep quality. Phenibut has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, post-traumatic stress disorder, and social anxiety disorder.
特性
CAS番号 |
131802-71-6 |
|---|---|
製品名 |
2-Hydroxy-2-phenylbutyramide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
2-hydroxy-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H2,11,12) |
InChIキー |
KHJLUGZFVDFOKZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
正規SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
その他のCAS番号 |
131802-71-6 |
同義語 |
2-hydroxy-2-phenylbutyramide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

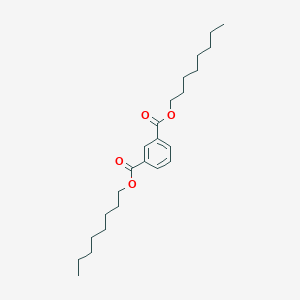
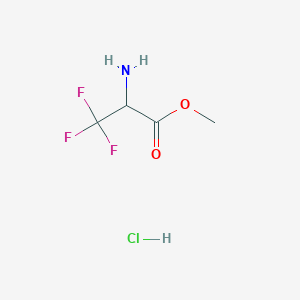
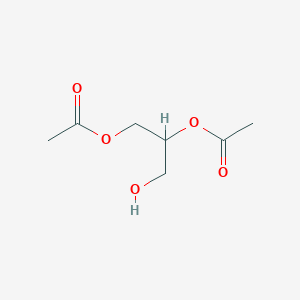
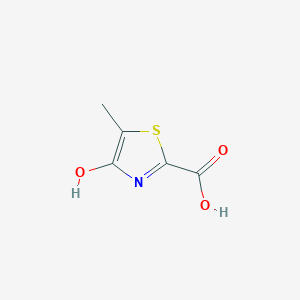
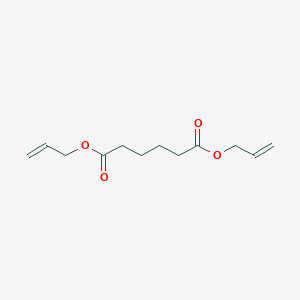
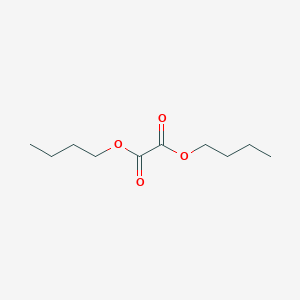
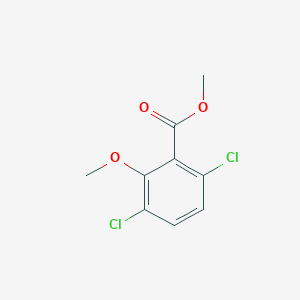
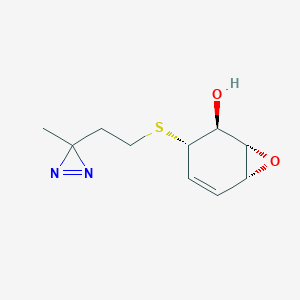
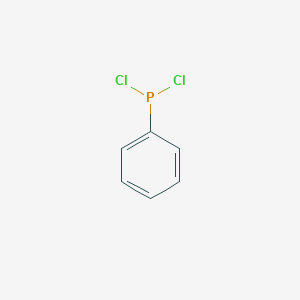
![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)
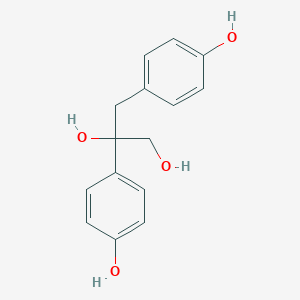

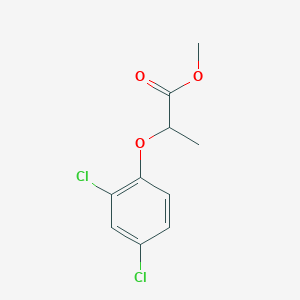
![(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine](/img/structure/B166030.png)